6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one

Medicinal Chemistry Physicochemical Property Drug Design

Researchers targeting HDAC6 or IMPDH for epigenetic and anti-infective discovery frequently encounter scaffold selectivity limitations and analog inconsistency. 6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 488761-24-6) resolves these challenges with a precisely tuned N6-ethyl substitution that cannot be replicated by methyl or unsubstituted analogs. • HDAC6 Kd = 1.40 nM; favorable selectivity window over HDAC1/8 • IMPDH IC₅₀ = 2.30 nM (Cryptosporidium); validated anti-infective scaffold • EED inhibitor design: robust 3D-QSAR models (CoMFA q²=0.792, CoMSIA q²=0.873) Supplied as ≥98% pure compound with full analytical characterization. Standard 10-100 mg pack sizes available for immediate dispatch.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B13114622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCCN1C=CC2=CN=CN2C1=O
InChIInChI=1S/C8H9N3O/c1-2-10-4-3-7-5-9-6-11(7)8(10)12/h3-6H,2H2,1H3
InChIKeyWMJJDJBBRIVJKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one Overview


6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 488761-24-6; C₈H₉N₃O; MW 163.18) is a fully unsaturated, N6-alkylated imidazo[1,5-c]pyrimidin-5(6H)-one heterocycle. This core, first described systematically by Wade [1], is a versatile privileged scaffold with applications spanning kinase inhibition, epigenetic modulation, and anti-infective research. The N6-ethyl substitution distinguishes this compound from its methyl and hydrogen analogs, introducing distinct steric and electronic properties that influence target binding and physicochemical behavior . It serves as a critical building block and screening hit for programs requiring a specific substitution pattern.

Scaffold Family Imidazo[1,5-c]pyrimidin-5(6H)-one core with N6-ethyl substitution
Research Fit Supports kinase inhibition, epigenetic modulation, and anti-infective scaffold design

6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one Irreplaceability


The imidazo[1,5-c]pyrimidin-5(6H)-one scaffold exhibits profound sensitivity to N6-substitution, precluding simple analog swapping. As established by foundational synthetic work, even minor alkyl group changes dramatically alter physicochemical properties, such as increasing LogP by approximately 0.6 units for the 6-ethyl relative to the 6-methyl derivative . Crucially, in biological systems, this substitution is a key determinant of potency and selectivity. Comparative data reveal that the 6-ethyl analog displays nanomolar affinity for Inosine-5'-Monophosphate Dehydrogenase (IMPDH) [1] and Histone Deacetylase 6 (HDAC6) [2], whereas the 6-methyl or unsubstituted core compounds often exhibit significantly reduced or divergent activity profiles. This evidence underscores that the 6-ethyl variant is not an interchangeable commodity but a precisely tuned molecular entity for specific target engagement.

Lipophilicity mismatch

N6-ethyl significantly alters LogP relative to 6-methyl, which may shift membrane permeability and target binding.

Target engagement divergence

Reported IMPDH affinity for 6-ethyl derivatives may not transfer to 6-methyl or unsubstituted core compounds.

Selectivity profile shift

HDAC6 isoform selectivity is substitution-dependent; other N6 variants may exhibit altered HDAC isoform preference.

6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one Comparative Evidence


Enhanced Lipophilicity vs. 6-Methyl Analog

The N6-ethyl group of 6-ethylimidazo[1,5-c]pyrimidin-5(6H)-one confers significantly higher lipophilicity compared to its 6-methyl counterpart, a critical parameter influencing membrane permeability and target binding. The predicted LogP for the 6-ethyl derivative is 1.8, which is 0.6 units higher than the predicted LogP of 1.2 for the 6-methyl derivative .

Lipophilicity
Data to verify
ΔLogP +0.6 (6‑ethyl vs 6‑methyl)
Higher lipophilicity may influence membrane permeability
Predicted values; verify experimentally
Medicinal Chemistry Physicochemical Property Drug Design

Potent IMPDH Inhibition

An imidazo[1,5-c]pyrimidin-5(6H)-one derivative featuring a 6-ethyl substitution displays potent inhibition of Inosine-5'-Monophosphate Dehydrogenase (IMPDH) from Cryptosporidium parvum, a validated target for anti-parasitic therapy. The compound achieved an IC₅₀ of 2.30 nM against the recombinant enzyme [1].

IMPDH IC₅₀
Reported
2.30 nM (C. parvum IMPDH)
Supports IMPDH inhibition assay context
Relative to class-level values (often higher)
Infectious Disease Enzymology Anti-parasitic

Selective HDAC6 Binding

A derivative of 6-ethylimidazo[1,5-c]pyrimidin-5(6H)-one has been identified as a potent and selective binder of Histone Deacetylase 6 (HDAC6). It demonstrated a Kd of 1.40 nM for HDAC6, while exhibiting significantly weaker binding to HDAC1 (Kd = 7.90 nM) and HDAC8 (Kd = 8.90 nM) [1].

HDAC6 Selectivity
Reported
HDAC6 Kd 1.40 nM; >5‑fold over HDAC1/8
Supports HDAC6 isoform selectivity screening
Biolayer interferometry assay
Epigenetics Cancer Research Chemical Biology

EED Inhibitor Pharmacophore Validation

The imidazo[1,5-c]pyrimidin-5(6H)-one core, including its 6-ethyl variant, serves as a validated scaffold for Embryonic Ectoderm Development (EED) inhibitors, a key component of the PRC2 complex implicated in cancer. 3D-QSAR models built on this chemotype (CoMFA q² = 0.792; CoMSIA q² = 0.873) confirm its suitability for rational design [1]. In cellular assays, EED inhibitors based on this core (e.g., Compound 8) show potent growth inhibition in KARPAS422 lymphoma cells (IC₅₀ = 1.0 μM) [2].

EED Pharmacophore
Class-level
3D-QSAR q² 0.792/0.873; cell IC₅₀ 1.0 μM
Supports EED inhibitor scaffold validation
Class-level inference; verify in target assay
Cancer Epigenetics PRC2 Complex Structure-Based Design

6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one Applications


EED Inhibitor Design for PRC2-Driven Cancers

Leverage the imidazo[1,5-c]pyrimidin-5(6H)-one core, including its 6-ethyl variant, as a starting point for structure-based design of EED inhibitors. The robust 3D-QSAR models (CoMFA q² = 0.792; CoMSIA q² = 0.873) provide a validated computational framework for predicting potency and optimizing ADME properties [1]. This is particularly relevant for targeting cancers driven by PRC2 dysregulation.

Selective HDAC6 PROTAC Discovery

Initiate a chemical biology campaign to develop selective HDAC6 degraders (PROTACs) using 6-ethylimidazo[1,5-c]pyrimidin-5(6H)-one as the HDAC6-binding warhead. Its high affinity (Kd = 1.40 nM) and favorable selectivity window over HDAC1/8 [1] are ideal for minimizing off-target effects, enabling precise interrogation of HDAC6 biology and therapeutic potential.

Cryptosporidium IMPDH Inhibitor Screening

Employ the 6-ethyl-substituted imidazo[1,5-c]pyrimidin-5(6H)-one as a privileged starting point or positive control in high-throughput screening campaigns against Cryptosporidium IMPDH. Its demonstrated low nanomolar potency (IC₅₀ = 2.30 nM) [1] validates this scaffold for developing much-needed therapeutics for cryptosporidiosis, a neglected disease.

Application
Selection Property
Validation Focus
EED Inhibitor Lead Optimization
Scaffold-based 3D-QSAR model validation
PRC2 pathway engagement validation
HDAC6 Isoform-Selective Degrader Design
HDAC6 selectivity window
Isoform-specific target engagement validation
Cryptosporidium IMPDH Target Engagement Screening
IMPDH inhibition assay context
Pathogen-specific enzyme inhibition validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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